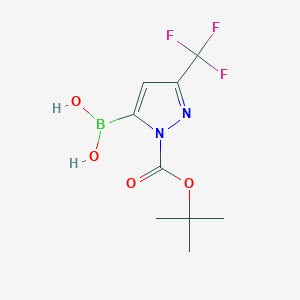
1-Boc-3-trifluoromethylpyrazole-5-boronic acid
概要
説明
1-Boc-3-trifluoromethylpyrazole-5-boronic acid is a synthetic fine chemical with the molecular formula C9H12BF3N2O4 and a molecular weight of 280.4 g/mol. This compound is primarily used as a building block in the synthesis of pharmaceuticals and fine organic chemicals. Its unique structure, featuring a trifluoromethyl group and a boronic acid moiety, makes it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid typically involves multiple steps, starting from commercially available pyrazole derivatives. The process may include:
Boc Protection: The pyrazole nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected pyrazole.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a suitable catalyst.
Boronic Acid Formation: The boronic acid group is introduced through a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-Boc-3-trifluoromethylpyrazole-5-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH4) or other hydride donors.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Reduced Trifluoromethyl Compounds: Resulting from the reduction of the trifluoromethyl group.
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
科学的研究の応用
1-Boc-3-trifluoromethylpyrazole-5-boronic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is employed in the design and synthesis of drug candidates, particularly those targeting various diseases.
Industry: The compound finds applications in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism by which 1-Boc-3-trifluoromethylpyrazole-5-boronic acid exerts its effects depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final drug product.
類似化合物との比較
1-Boc-3-trifluoromethylpyrazole-5-boronic acid is unique due to its trifluoromethyl group and boronic acid moiety. Similar compounds include:
Pyrazole derivatives: These compounds lack the trifluoromethyl group or boronic acid functionality.
Boronic acids: These compounds may not have the trifluoromethyl group or the pyrazole ring.
Trifluoromethyl compounds: These compounds may not contain the boronic acid group or the pyrazole ring.
The presence of both the trifluoromethyl group and the boronic acid moiety in this compound provides unique chemical properties and reactivity, making it a valuable reagent in various applications.
特性
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3N2O4/c1-8(2,3)19-7(16)15-6(10(17)18)4-5(14-15)9(11,12)13/h4,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZJABNIBRHQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1C(=O)OC(C)(C)C)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















